Cas no 2137579-06-5 (3-[5-(3-fluorophenyl)-1H-1,2,3-triazol-1-yl]piperidine)

3-[5-(3-fluorophenyl)-1H-1,2,3-triazol-1-yl]piperidine is a fluorinated heterocyclic compound featuring a triazole-piperidine scaffold with a 3-fluorophenyl substituent. This structure imparts unique physicochemical properties, making it a valuable intermediate in medicinal chemistry and drug discovery. The triazole moiety enhances metabolic stability, while the fluorine atom improves lipophilicity and bioavailability. Its piperidine core contributes to conformational flexibility, facilitating interactions with biological targets. The compound is particularly useful in the development of CNS-active agents, kinase inhibitors, and antimicrobial compounds due to its balanced polarity and structural versatility. High purity and well-defined synthetic routes ensure reproducibility for research applications.
3-[5-(3-fluorophenyl)-1H-1,2,3-triazol-1-yl]piperidine structure
2137579-06-5 structure
Product name:3-[5-(3-fluorophenyl)-1H-1,2,3-triazol-1-yl]piperidine
CAS No:2137579-06-5
MF:C13H15FN4
MW:246.283405542374
CID:5929203
PubChem ID:165477082

3-[5-(3-fluorophenyl)-1H-1,2,3-triazol-1-yl]piperidine Chemical and Physical Properties

Names and Identifiers

    • 2137579-06-5
    • EN300-784799
    • 3-[5-(3-fluorophenyl)-1H-1,2,3-triazol-1-yl]piperidine
    • Inchi: 1S/C13H15FN4/c14-11-4-1-3-10(7-11)13-9-16-17-18(13)12-5-2-6-15-8-12/h1,3-4,7,9,12,15H,2,5-6,8H2
    • InChI Key: IENUVMLVJRBMRS-UHFFFAOYSA-N
    • SMILES: FC1=CC=CC(=C1)C1=CN=NN1C1CNCCC1

Computed Properties

  • Exact Mass: 246.12807466g/mol
  • Monoisotopic Mass: 246.12807466g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 4
  • Heavy Atom Count: 18
  • Rotatable Bond Count: 2
  • Complexity: 276
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 1
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 1.5
  • Topological Polar Surface Area: 42.7Ų

3-[5-(3-fluorophenyl)-1H-1,2,3-triazol-1-yl]piperidine Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
Enamine
EN300-784799-0.1g
3-[5-(3-fluorophenyl)-1H-1,2,3-triazol-1-yl]piperidine
2137579-06-5 95%
0.1g
$1195.0 2024-05-22
Enamine
EN300-784799-0.05g
3-[5-(3-fluorophenyl)-1H-1,2,3-triazol-1-yl]piperidine
2137579-06-5 95%
0.05g
$1140.0 2024-05-22
Enamine
EN300-784799-1.0g
3-[5-(3-fluorophenyl)-1H-1,2,3-triazol-1-yl]piperidine
2137579-06-5 95%
1.0g
$1357.0 2024-05-22
Enamine
EN300-784799-0.5g
3-[5-(3-fluorophenyl)-1H-1,2,3-triazol-1-yl]piperidine
2137579-06-5 95%
0.5g
$1302.0 2024-05-22
Enamine
EN300-784799-0.25g
3-[5-(3-fluorophenyl)-1H-1,2,3-triazol-1-yl]piperidine
2137579-06-5 95%
0.25g
$1249.0 2024-05-22
Enamine
EN300-784799-2.5g
3-[5-(3-fluorophenyl)-1H-1,2,3-triazol-1-yl]piperidine
2137579-06-5 95%
2.5g
$2660.0 2024-05-22
Enamine
EN300-784799-5.0g
3-[5-(3-fluorophenyl)-1H-1,2,3-triazol-1-yl]piperidine
2137579-06-5 95%
5.0g
$3935.0 2024-05-22
Enamine
EN300-784799-10.0g
3-[5-(3-fluorophenyl)-1H-1,2,3-triazol-1-yl]piperidine
2137579-06-5 95%
10.0g
$5837.0 2024-05-22

3-[5-(3-fluorophenyl)-1H-1,2,3-triazol-1-yl]piperidine Related Literature

Additional information on 3-[5-(3-fluorophenyl)-1H-1,2,3-triazol-1-yl]piperidine

Comprehensive Overview of 3-[5-(3-fluorophenyl)-1H-1,2,3-triazol-1-yl]piperidine (CAS No. 2137579-06-5)

3-[5-(3-fluorophenyl)-1H-1,2,3-triazol-1-yl]piperidine (CAS No. 2137579-06-5) is a fluorinated heterocyclic compound that has garnered significant attention in pharmaceutical and agrochemical research due to its unique structural properties. The molecule features a piperidine core linked to a 1,2,3-triazole ring, which is further substituted with a 3-fluorophenyl group. This combination of functional groups makes it a versatile intermediate for drug discovery and material science applications.

In recent years, the demand for fluorinated compounds like 3-[5-(3-fluorophenyl)-1H-1,2,3-triazol-1-yl]piperidine has surged, driven by their enhanced metabolic stability and bioavailability. Researchers are particularly interested in its potential as a kinase inhibitor or G-protein-coupled receptor (GPCR) modulator, topics frequently searched in academic and industrial databases. The 1,2,3-triazole moiety, in particular, is a hotspot in click chemistry, a field that has revolutionized synthetic organic chemistry.

The compound's CAS No. 2137579-06-5 is often queried alongside terms like "synthesis optimization", "biological activity", and "structure-activity relationship (SAR)". These keywords reflect the growing interest in leveraging computational tools like AI-driven molecular docking to predict its interactions with biological targets. Such approaches align with the broader trend of integrating machine learning into drug design workflows.

From a synthetic perspective, 3-[5-(3-fluorophenyl)-1H-1,2,3-triazol-1-yl]piperidine can be prepared via copper-catalyzed azide-alkyne cycloaddition (CuAAC), a hallmark of click chemistry. This method is favored for its high yield, mild reaction conditions, and compatibility with diverse functional groups. The 3-fluorophenyl substituent introduces electron-withdrawing effects, which can be exploited to fine-tune the compound's physicochemical properties.

In the context of green chemistry, researchers are exploring solvent-free or aqueous-phase syntheses of such triazole derivatives to minimize environmental impact. This aligns with the increasing focus on sustainable methodologies in chemical manufacturing—a topic frequently discussed in industry forums and search queries.

Analytical characterization of CAS No. 2137579-06-5 typically involves NMR spectroscopy, mass spectrometry, and HPLC purity analysis. These techniques are critical for ensuring batch-to-batch consistency, especially when the compound is used as a pharmaceutical intermediate. The fluorine atom's presence also allows for 19F-NMR studies, providing additional insights into molecular conformation.

Beyond pharmaceuticals, 3-[5-(3-fluorophenyl)-1H-1,2,3-triazol-1-yl]piperidine has potential applications in material science, such as designing fluorescent probes or metal-organic frameworks (MOFs). Its aromatic and heterocyclic components contribute to π-stacking interactions, which are valuable for constructing supramolecular architectures.

As the scientific community continues to explore structure-property relationships, this compound serves as a compelling case study. Its multi-functional design exemplifies how targeted modifications can yield molecules with tailored properties for specific applications. For those searching "advanced heterocyclic chemistry" or "fluorine in drug design", 2137579-06-5 offers a rich subject for further investigation.

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